molecular formula C13H15BrN2O3 B5737573 3-[2-(4-Bromophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione

3-[2-(4-Bromophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B5737573
M. Wt: 327.17 g/mol
InChI Key: BKYNHKPMCMQXFD-UHFFFAOYSA-N
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Description

3-[2-(4-Bromophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione is an organic compound with a complex structure that includes a bromophenoxy group and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Bromophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps. One common method starts with the reaction of 4-bromophenol with bromoethane to form 2-(4-bromophenoxy)ethyl bromide. This intermediate is then reacted with 5,5-dimethylimidazolidine-2,4-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Bromophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms.

    Substitution: The bromophenoxy group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium iodide in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenoxy oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

3-[2-(4-Bromophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[2-(4-Bromophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are crucial for various biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can modulate certain cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Bromophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione core, which imparts specific chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[2-(4-bromophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c1-13(2)11(17)16(12(18)15-13)7-8-19-10-5-3-9(14)4-6-10/h3-6H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYNHKPMCMQXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCOC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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